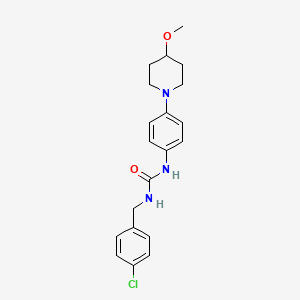

1-(4-Chlorobenzyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "CBP-307" and has been the subject of extensive research to explore its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Pharmacological Applications and Metabolism

Metabolism and Excretion : A study on the metabolism and excretion of MK-0524, a compound with a somewhat related structure, in humans revealed that it is primarily metabolized to its acyl glucuronic acid conjugate, followed by excretion in bile and feces (Karanam et al., 2007). This suggests that similar compounds may also undergo extensive metabolism and excretion via similar pathways.

Amino Acid Supplementation in Urea Cycle Disorders : Research on sodium phenylbutyrate, used in treating urea cycle disorders, indicates that it impacts the metabolism of branched chain amino acids, suggesting the importance of amino acid supplementation for patients on such therapy (Scaglia, 2010). This highlights the potential metabolic effects of related compounds on amino acid levels.

Urinary Biomarkers for Chemical Exposure : Studies on the urinary concentrations of environmental phenols and phthalate metabolites indicate widespread exposure among populations and underscore the utility of urinary biomarkers in assessing exposure to various chemicals (Calafat et al., 2004). This could be relevant for monitoring exposure to related compounds.

Therapeutic Uses

Alternative Pathway Therapy in Urea Cycle Disorders : Sodium phenylbutyrate is used as alternative pathway therapy in urea cycle disorders, which facilitates the excretion of nitrogen and can impact the metabolism of branched chain amino acids, as mentioned previously. This demonstrates the therapeutic potential of related compounds in metabolic disorders.

Bone Resorption Inhibition : Chloro-4-phenyl thiomethylene bisphosphonate (tiludronate) has been studied for its inhibitory effects on bone resorption, suggesting that compounds with related functionalities could be explored for treating diseases like Paget's disease of bone (Reginster et al., 1993).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-26-19-10-12-24(13-11-19)18-8-6-17(7-9-18)23-20(25)22-14-15-2-4-16(21)5-3-15/h2-9,19H,10-14H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHIAIONHGBVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2755872.png)

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)